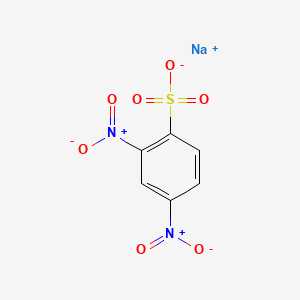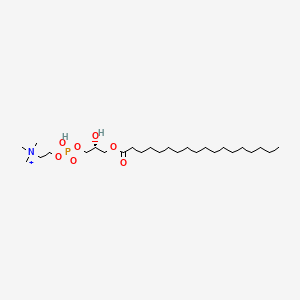
Sodium 2,4-dinitrobenzenesulfonate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sodium 2,4-dinitrobenzenesulfonate derivatives involves the use of primary amines and 2,4-dinitrobenzenesulfonyl chloride, leading to the formation of 2,4-dinitrobenzenesulfonamides. These compounds can be further modified through alkylation reactions, offering a pathway to synthesize a variety of secondary amines and diamines with excellent yields (Fukuyama et al., 1997).
Molecular Structure Analysis
The molecular structure of sodium 2,4-dinitrobenzenesulfonate and its derivatives reveals interesting features, such as two-dimensional sandwich polymer structures and distorted octahedral coordination geometries. For example, sodium 2-aminobenzenesulfonate displays a two-dimensional polymer structure based on a six-coordinate NaO5N repeating unit, highlighting the compound's structural complexity and the role of coordination chemistry in its properties (Smith et al., 2004).
Chemical Reactions and Properties
Sodium 2,4-dinitrobenzenesulfonate undergoes various chemical reactions, including aromatic substitutions with carbanion nucleophiles. These reactions are instrumental in forming new compounds, such as diethyl (2,4-dinitrophenyl)malonate, showcasing the compound's reactivity and utility in synthetic organic chemistry (Leffek & Tremaine, 1973).
Physical Properties Analysis
The physical properties of sodium 2,4-dinitrobenzenesulfonate derivatives, such as luminescent lanthanide coordination polymers, are noteworthy. These compounds exhibit unique luminescence properties, which are determined by their molecular structures and the presence of metal ions (Yang et al., 2008).
Chemical Properties Analysis
The chemical properties of sodium 2,4-dinitrobenzenesulfonate derivatives are influenced by their structural features and the presence of functional groups. For instance, the synthesis and structure of sodium ethene-bis-nitrobenzenesulfonate reveal how coordination interactions and π–π stacking contribute to the compound's stability and luminescence properties (Yu, Qian, & Wang, 2012).
Applications De Recherche Scientifique
-
Nonlinear Optical Applications
- Field : Materials Science
- Application : Sodium 2,4-dinitrobenzenesulfonate is used in the synthesis of a new organic material, 4-N,N-dimethylamino-4ꞌ-Nꞌ-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS), which is used for nonlinear optical applications .
- Method : The DSDNS is synthesized via Knoevenagel condensation reaction followed by metathesization reaction. DSDNS single crystals are successfully grown from the methanol–acetonitrile medium by low-temperature slow evaporation solution technique (SEST) .
- Results : The DSDNS crystal shows 90% optical transmittance with the cut-off wavelength λmax 520 nm and bandgap of 2.39 eV. It has a stability up to 273 °C and a high tolerance capacity of 19.4 GW/cm² against 1064 nm from laser damage threshold studies .
-
Synthesis of Aromatic Dimethylene Spacer-Inserted Cyclodextrin Derivatives
- Field : Organic Chemistry
- Application : Sodium 2,4-dinitrobenzenesulfonate is used in the synthesis of aromatic dimethylene spacer-inserted cyclodextrin derivatives .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Synthesis of α-Hydroxyketone and N-Benzylacetamides
- Field : Organic Chemistry
- Application : 2,4-Dinitrobenzenesulfonic acid hydrate, which can be derived from Sodium 2,4-dinitrobenzenesulfonate, may be used in the synthesis of the corresponding α-hydroxyketone. It can also be used as a catalyst in the amidation reaction, which involves the conversion of secondary-benzylic alcohols to N-benzylacetamides .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Propriétés
IUPAC Name |
sodium;2,4-dinitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O7S.Na/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12;/h1-3H,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBYVRKLPCSLNV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N2NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89-02-1 (Parent) | |
| Record name | Sodium 2,4-dinitrobenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8061262 | |
| Record name | Benzenesulfonic acid, 2,4-dinitro-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,4-dinitrobenzenesulfonate | |
CAS RN |
885-62-1 | |
| Record name | Sodium 2,4-dinitrobenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2,4-dinitro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 2,4-dinitro-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2,4-dinitrobenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 2,4-DINITROBENZENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPT7E329JW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-(((2,5-Dimethoxyphenyl)amino)methyl)-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1202572.png)





